An In-Depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Synthesis, Characterization, and Application in Modern Drug Discovery
An In-Depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Synthesis, Characterization, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceuticals.[1] Functionalization of the indole scaffold is therefore of paramount importance in the generation of novel molecular entities with therapeutic potential. Among the myriad of synthetic tools available, the use of organoboron reagents, particularly boronic acid pinacol esters, has become indispensable for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block for accessing C3-substituted indole derivatives. We will delve into its synthesis via modern C-H activation strategies, its characterization, and its pivotal role in the Suzuki-Miyaura coupling reaction—a cornerstone of contemporary drug discovery. This document serves as a practical resource for researchers aiming to leverage this versatile reagent in their synthetic campaigns.
Introduction: The Strategic Importance of C3-Indole Functionalization
The indole ring is a privileged scaffold in drug discovery, with its derivatives showing a wide array of pharmacological activities.[1] The C3 position of the indole is particularly reactive and serves as a frequent attachment point for pharmacophoric groups that modulate biological activity. Traditional methods for C3 functionalization, such as Friedel-Crafts alkylation or acylation, often require harsh conditions and can suffer from a lack of regioselectivity.
The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex biaryl and heteroaryl structures.[2] This reaction's success hinges on the availability of stable, yet reactive, organoboron coupling partners. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, hereafter referred to as 3-Bpin-1H-indole , has emerged as a critical intermediate for introducing the indole moiety at the C3-position with high precision and under mild conditions.
A notable challenge with this reagent is the presence of the N-H bond, which can complicate reactions and affect stability. While N-protected derivatives like N-TIPS-indole-3-boronic acid pinacol ester (CAS No. 476004-82-7) are commercially available and offer enhanced stability, the ability to work with the unprotected indole is highly desirable as it eliminates the need for additional protection and deprotection steps, thereby improving step-economy.[3] This guide will focus on the synthesis and application of the N-H free 3-Bpin-1H-indole .
Physicochemical Properties and Handling
While a specific CAS number for commercially available, isolated 3-Bpin-1H-indole is not consistently reported across major chemical suppliers—suggesting it is often generated and used in situ due to stability considerations—its physical and chemical properties can be inferred from related structures.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₈BNO₂ | Calculated |
| Molecular Weight | 243.11 g/mol | Calculated[4] |
| Appearance | Expected to be a white to off-white solid | Based on analogous compounds[5] |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene) | Inferred from reaction conditions |
| Stability | Pinacol esters are significantly more stable than their corresponding boronic acids, offering protection against oxidation and dehydration. However, heteroaryl boronic esters with N-H bonds can be susceptible to hydrolysis and protodeboronation, particularly under acidic or basic conditions. Storage under an inert atmosphere (Argon or Nitrogen) and at low temperatures is recommended to minimize degradation. | [6] |
Handling and Storage:
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Inert Atmosphere: Due to the potential for slow hydrolysis and oxidation, handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).[6]
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Moisture Sensitivity: Avoid exposure to moisture. Use anhydrous solvents and oven-dried glassware for all manipulations.
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Temperature: Store in a cool, dry place. For long-term storage, refrigeration is advisable.
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Hazards: While specific data for this compound is limited, analogous boronic esters are often classified as skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1]
Synthesis of 3-Bpin-1H-indole: A Focus on C-H Borylation
The direct and selective installation of a boryl group onto a C-H bond represents a highly atom-economical approach to synthesizing organoboron reagents. For indoles, the electronic nature of the ring favors functionalization at the C3 position.[7] Modern catalytic methods have enabled the efficient synthesis of 3-Bpin-1H-indole and its derivatives.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has become a premier method for the direct functionalization of arenes and heteroarenes. While many protocols require N-protection of the indole to achieve high C3 selectivity, recent advances have demonstrated the feasibility of ligand-free iridium catalysis on N-acyl protected indoles, which can often be deprotected under mild conditions.[8] The general principle involves the reaction of an indole with bis(pinacolato)diboron (B₂pin₂) in the presence of an iridium catalyst.
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